molecular formula C16H21N3O2 B069482 Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate CAS No. 186650-98-6

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Cat. No. B069482
CAS RN: 186650-98-6
M. Wt: 287.36 g/mol
InChI Key: WIBWVYVIBJOVIW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the linear formula C16H21N3O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is represented by the InChI code 1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 . This compound has a molecular weight of 287.36 .


Physical And Chemical Properties Analysis

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis

“Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate” is used as an intermediate in the synthesis of various biologically active compounds . It can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Drug Development

This compound is used in the development of drugs such as trazodone . Trazodone is an antidepressant medication that is used to treat major depressive disorder.

Bioactive Molecules

It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules . Bioactive molecules are those that have an effect on a living organism, tissue or cell.

Chemical Reactions

“Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate” can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is widely used in organic chemistry for the formation of carbon-nitrogen bonds.

Safety and Handling

This compound is classified as a potential skin irritant and eye irritant, and it may cause respiratory irritation . Therefore, it’s important to handle it with care in a laboratory setting, using appropriate personal protective equipment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, and wearing protective gloves and eye protection .

Future Directions

While specific future directions for Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate are not mentioned in the search results, similar compounds have been used as building blocks in the synthesis of several novel organic compounds . These compounds have shown a wide range of biological activities, suggesting potential applications in drug discovery .

properties

IUPAC Name

tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBWVYVIBJOVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383732
Record name tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

CAS RN

186650-98-6
Record name tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromobenzonitrile (.5 g, 2.75 mmol) dissolved in dry THF (10 mL) was added tert-butyl piperazine-1-carboxylate (0.512 g, 2.75 mmol), Sodium-t- butoxide (0.792 g, 8.24 mmol) and purged with N2 gas for 10 min followed by the addition of 2-(Dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl (0.131 g, 0.27 mmol)and Palladium II acetate (0.062 g, 0.27 mmol). The contents were further purged with N2 gas for further 10 min and heated at 85 °C for 2 h. The reaction mass was concentrated and the reside diluted with water and extracted with ethyl acetate . The combined organic extracts were washed with brine solution and dried over anhydrous sodium sulphate. The organic layer was evaporated under reduced pressure to obtain the crude product which was purified by 60-120 mesh silica gel column chromatography using 25% Ethyl acetate : Hexanes mixture to obtain tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (0.650 g, 82 %) as a white solid. m/z (ES+), M+ = 288.4
Quantity
0.00824 mol
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reagent
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0.01 L
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0.00275 mol
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0.00275 mol
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0.000275 mol
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Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzonitrile (3.6 g) and N-tert-butyloxycarbonylpiperazine (5.58 g) in acetonitrile (60 mL) was heated at 80° C. for 72 hours. The reaction mixture was then cooled to room temperature and then treated with a mixture of sodium bicarbonate solution and ethyl acetate (300 mL, 1:1, v/v). The organic phase was separated and then evaporated. The residue was subjected to chromatography on silica gel eluting with a mixtures of heptane and ethyl acetate (from 3:7 to 1:1, v/v) to give the title compound (2 g) as a white solid.
Quantity
3.6 g
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reactant
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5.58 g
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reactant
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60 mL
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